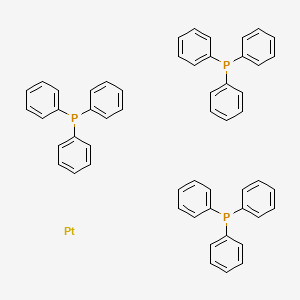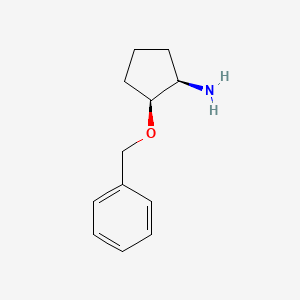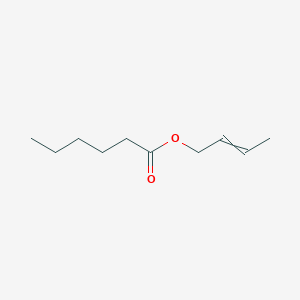
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate is a chemical compound with the molecular formula C11H24N2O5S. It is known for its antimicrobial and antifungal properties, making it useful in various applications such as disinfectants, preservatives, and biocides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate involves the reaction of 3-amino-2-propenoic acid methyl ester with trimethoxysilane to form 3-(trimethoxysilyl)propylamine. This intermediate is then reacted with acetic acid and methanesulfonic acid to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an additive in polymer chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in antimicrobial treatments and as a component in disinfectant formulations.
Wirkmechanismus
The antimicrobial and antifungal effects of Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate are primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium chloride
- Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium bromide
Uniqueness
Trimethyl(3-((2-methyl-1-oxoallyl)amino)propyl)ammonium hydrogen sulphate stands out due to its specific hydrogen sulphate counterion, which can influence its solubility, reactivity, and overall effectiveness in various applications compared to its chloride or bromide counterparts .
Eigenschaften
CAS-Nummer |
94133-83-2 |
|---|---|
Molekularformel |
C10H22N2O5S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
hydrogen sulfate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O.H2O4S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-5(2,3)4/h1,6-8H2,2-5H3;(H2,1,2,3,4) |
InChI-Schlüssel |
DPNODRMISYMYPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



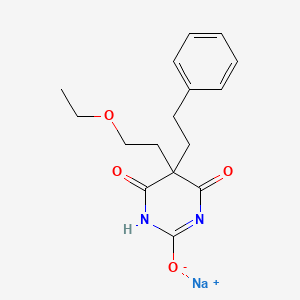
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
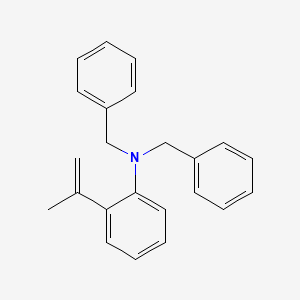
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
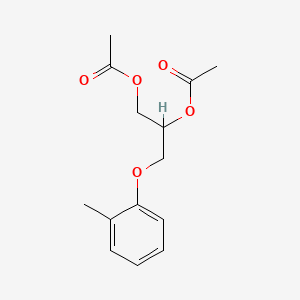
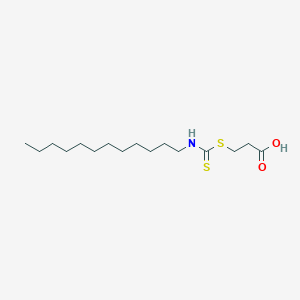


![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
